5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid
Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydroisoquinolinones : A study explored the synthesis of various tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and pharmacophoric substituents, by transforming the carboxylic acid group of a related compound (Kandinska, Kozekov, & Palamareva, 2006).
Crystal Structure Analysis : Another research focused on the crystal structure of a compound synthesized from a reaction involving a related furan-2-carboxylic acid derivative, providing insights into its molecular structure and potential applications (Baktır, Akkurt, Kandinska, Bogdanov, & Büyükgüngör, 2009).
Anticancer and Antibacterial Properties : A study synthesized a derivative featuring furan-2-carboxamide, which is known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Pro-drug System for Anticancer Drugs : Research indicated that derivatives like 5-nitrofuran-2-ylmethyl group have potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, suggesting a similar potential for related compounds (Berry, Watson, Whish, & Threadgill, 1997).
Pharmacological Effects on the Central Nervous System : A related furan-2-carboxylic acid derivative was found to exhibit strong antinociceptive properties in the central nervous system in mice, indicating potential neurological applications (Siwek, Wujec, Dobosz, Jagiełło-wójtowicz, Chodkowska, Kleinrok, & Paneth, 2008).
Potential Biological and Therapeutic Applications
Bioactive Compounds from Plants : A study isolated new bioactive compounds, including derivatives of furan-2-carboxylic acid, from Portulaca oleracea L., showing anti-inflammatory activities and inhibition of inflammatory factors (Liu, Lan, Tao, Tian, Ying, & Stien, 2022).
Anti-tuberculosis Agents : A derivative of furan-2-carboxylic acid was modified to improve bioavailability for potential use as an anti-tuberculosis agent, indicating the scope of related compounds in infectious disease treatment (Tangallapally, Lee, Lenaerts, & Lee, 2006).
Interaction with DNA : Research into the interaction between furan-2-carboxylic acid derivatives and DNA using various spectroscopic techniques could indicate potential in genetic research or therapy (Ranade, Navale, & Zote, 2020).
Antimalarial Compounds : A synthesis strategy involving furan-2-carboxylic acid derivatives was used to create potent antimalarial compounds, showcasing their potential in combating malaria (Kanishchev, Lavoignat, Picot, Médebielle, & Bouillon, 2013).
Anti-inflammatory and Antibacterial Properties : Synthesized furan-2(3H)-ones derivatives displayed significant anti-inflammatory and antibacterial activities, suggesting therapeutic applications for related compounds (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)furan-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(18)14-6-5-13(19-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQPQFODLZUJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589657 | |
Record name | 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-68-8 | |
Record name | 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.